molecular formula C6H8N4 B3280071 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine CAS No. 707539-41-1

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

Cat. No.: B3280071
CAS No.: 707539-41-1
M. Wt: 136.15 g/mol
InChI Key: BNKWCEZPRJODQK-UHFFFAOYSA-N
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Description

Significance of Pyrrolopyrimidine Systems in Medicinal Chemistry Research

Pyrrolopyrimidine systems, as a general class of compounds, hold a privileged position in medicinal chemistry. nih.govbenthamdirect.com Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly enzymes that utilize purine-based substrates like ATP. nih.gov This mimicry has been a cornerstone of their successful application in drug discovery.

The versatility of the pyrrolopyrimidine scaffold is evident in the broad spectrum of biological activities its derivatives have been shown to possess. These activities are summarized in the table below:

Biological ActivityTherapeutic AreaKey Targets
AnticancerOncologyKinases (e.g., EGFR, VEGFR), Microtubules
AntiviralInfectious DiseasesViral polymerases, Reverse transcriptase
Anti-inflammatoryImmunologyCyclooxygenase (COX) enzymes, Cytokine signaling pathways
AntibacterialInfectious DiseasesBacterial enzymes, Cell wall synthesis
AntifungalInfectious DiseasesFungal enzymes, Ergosterol biosynthesis

The development of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, for instance, has been a particularly fruitful area of research. mdpi.com These compounds have demonstrated the ability to selectively target and inhibit the activity of various protein kinases that are often dysregulated in cancer, thereby impeding tumor growth and progression. aacrjournals.orgresearchgate.netmdpi.com

Evolution of Pyrrolo[3,4-d]pyrimidine Scaffolds in Drug Discovery Efforts

While the pyrrolo[2,3-d] and pyrrolo[3,2-d] isomers have historically received more attention, the pyrrolo[3,4-d]pyrimidine scaffold is increasingly being recognized for its therapeutic potential. nih.gov Early synthetic efforts focused on establishing efficient routes to construct this specific heterocyclic system, often utilizing 2,3-dioxopyrrolidines as starting materials. acs.org

More recent drug discovery programs have honed in on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a promising framework for the development of highly selective and potent inhibitors of key cellular targets. A notable example is the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response pathway. nih.gov

The focused investigation into the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold underscores a broader trend in modern drug discovery: the move towards designing highly specific molecules that target disease-driving proteins with greater precision, ultimately aiming for more effective and less toxic treatments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKWCEZPRJODQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidin 2 Amine and Its Derivatives

General Strategies for Pyrrolo[3,4-d]pyrimidine Heterocyclic Core Formation

The synthesis of the pyrrolo[3,4-d]pyrimidine scaffold, a class of compounds recognized as purine (B94841) bioisosteres, is a key focus in medicinal chemistry. These structures are known for their potential as kinase inhibitors, leveraging their resemblance to adenine (B156593) to interact with the ATP binding sites of kinases. nih.govnih.govresearchgate.net The formation of the bicyclic pyrrolopyrimidine system involves fusing a pyrrole (B145914) ring with a pyrimidine (B1678525) ring. drugbank.com

General retrosynthetic strategies for pyrrolopyrimidines often involve disconnecting the molecule at the bonds forming the second ring, starting from a pre-formed initial ring (either pyrrole or pyrimidine). acs.org For the pyrrolo[3,4-d]pyrimidine isomer, synthetic approaches can begin with a suitably substituted pyrrole precursor onto which the pyrimidine ring is constructed, or conversely, by building the pyrrole ring onto a pyrimidine starting material. A common method involves the reaction of a 2-amino-5-substituted-furan carrying a cyano or carboxy group in the 4-position with a nucleophile such as guanidine (B92328). google.com This reaction, conducted under mild heating conditions in a solvent like an alkanol, directly yields the pyrrolo[2,3-d]pyrimidine ring system with an amino group at the 4-position when a cyano group is the precursor. google.com

Another prominent strategy involves multicomponent reactions (MCRs), which allow for the construction of complex heterocyclic systems in a single step from three or more reactants. tandfonline.com For instance, a new family of functionalized spiro pyrrolo[3,4-d]pyrimidines has been prepared via one-pot condensation reactions, demonstrating the efficiency of this approach for building the core structure. tandfonline.comrsc.org

Cyclization Reactions in 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Synthesis

Cyclization is the pivotal step in forming the bicyclic 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine system. These reactions create the fused ring structure from an appropriately functionalized acyclic or monocyclic precursor. Base-mediated cyclo-condensation represents one such approach. For example, the reaction of an aminocyclohexane derivative with diethyl succinate (B1194679) can lead to pyridine (B92270) cyclization, affording a spiro derivative, which illustrates a pathway for ring closure. rsc.org

Domino reactions, which involve two or more bond-forming transformations under the same reaction conditions without isolating intermediates, are also employed. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, showcasing a sophisticated cyclization strategy. nih.gov

Phosphorus Oxychloride-Mediated Cyclization Approaches

Phosphorus oxychloride (POCl3) is a versatile and widely used reagent in organic synthesis, known for its role in chlorination, dehydration, and cyclization reactions. researchgate.netresearchgate.net In the context of pyrimidine chemistry, POCl3 is frequently used to convert hydroxy or oxo groups into chloro substituents, which are excellent leaving groups for subsequent reactions. google.comoregonstate.edu This conversion is often a key step in synthetic sequences leading to fused pyrimidine heterocycles.

The function of phosphorus oxychloride can extend to facilitating cyclization. For instance, POCl3/DMF mediated cyclization of imines has been used to produce pyrazole (B372694) carbaldehydes, highlighting its utility as a cyclizing agent. researchgate.net While direct examples for the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine core are specific, the principle is broadly applied in heterocyclic synthesis. The Vilsmeier-Haack reagent (formed from POCl3 and DMF) can act as an electrophile to activate a substrate towards intramolecular cyclization. The chlorination of uracil (B121893) derivatives with POCl3 in the presence of N,N-dimethylaniline has been studied, indicating that the reaction conditions can influence the formation of various pyrimidine products and by-products. deepdyve.com The electron distribution in the pyrimidine ring, influenced by its substituents, plays a crucial role in directing the course of these reactions. deepdyve.com

Introduction of Amine Substituents at the 2-Position

The introduction of an amine group at the 2-position of the pyrrolo[3,4-d]pyrimidine core is a critical step in the synthesis of the target compound. One of the most direct methods is to incorporate this feature from the beginning of the synthetic sequence. This can be achieved by using a reactant that already contains the necessary diamino-pyrimidine precursor functionality. For example, reacting a suitable substrate with a nucleophile like guanidine (H2N-C(=NH)NH2) can directly lead to the formation of a pyrrolo[2,3-d]pyrimidine ring with an amino group in the 2-position (and another in the 4-position). google.com

Alternatively, the amine group can be introduced via nucleophilic substitution of a suitable leaving group, typically a halogen, at the 2-position. The synthesis often proceeds through a 2-chloro-pyrrolo[3,4-d]pyrimidine intermediate. This chloro-substituted heterocycle can then react with an amine source, such as ammonia (B1221849) or a protected amine, to yield the 2-amino derivative. This strategy is widely used in the synthesis of related heterocyclic compounds, such as 4-aminopyrrolo[2,3-d]pyrimidines, which are prepared from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor by refluxing with an appropriate amine in a solvent like isopropanol (B130326) with a catalytic amount of acid. nih.gov

Derivatization and Structural Modification Techniques

The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold serves as a versatile platform for creating a wide array of derivatives. Structural modifications are typically aimed at exploring structure-activity relationships (SAR) for various biological targets. nih.gov Key positions for derivatization include the pyrrole nitrogen, the pyrimidine ring, and any existing functional groups.

Nucleophilic Substitution Reactions for Diversification

Nucleophilic substitution is a powerful tool for diversifying the pyrrolo[3,4-d]pyrimidine scaffold. Halogenated intermediates, such as chloro- or bromo-substituted pyrrolopyrimidines, are common precursors for these reactions. The halogen atom acts as a leaving group that can be displaced by a variety of nucleophiles.

For instance, in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a key intermediate can undergo aromatic nucleophilic substitution with various amines to introduce diversity at a specific position on the pyrimidine ring. nih.gov Similarly, substituents can be introduced onto the pyrrole ring. For example, after iodination of the C-5 position of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine core using N-iodosuccinimide (NIS), the resulting iodo-compound can undergo Suzuki-Miyaura coupling to introduce various aryl groups. nih.gov The pyrrole nitrogen (N-7 in the [2,3-d] isomer) can also be alkylated or arylated via nucleophilic substitution reactions. nih.gov These principles are directly applicable to the derivatization of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine core.

Table 1: Examples of Nucleophilic Substitution for Derivatization

ScaffoldPositionReaction TypeReagentsResulting SubstituentReference
Pyrrolo[2,3-d]pyrimidineC2Aromatic Nucleophilic SubstitutionVarious Formamides/Cs₂CO₃Substituted amino groups nih.gov
7H-pyrrolo[2,3-d]pyrimidin-4-amineN-7Nucleophilic SubstitutionAlkyl/Aryl halidesN-7 substituents (e.g., benzyl, cyclopropylmethyl) nih.gov
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amineC-5Suzuki-Miyaura CouplingAryl boronic acidsC-5 aromatic substituents nih.gov

One-Pot Multicomponent Synthesis Methods for Pyrrolopyrimidines

One-pot multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex heterocyclic structures like pyrrolopyrimidines. tandfonline.com These reactions combine three or more starting materials in a single reaction vessel to form the final product, which incorporates portions of all the initial reactants. researchgate.net This strategy is advantageous due to its high atom economy, reduced reaction times, and simplified work-up procedures. scielo.org.mxresearchgate.net

Several MCRs have been developed for the synthesis of various pyrrolopyrimidine isomers. A green approach for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. researchgate.netscielo.org.mxresearchgate.net This reaction is often catalyzed by substances like tetra-n-butylammonium bromide (TBAB) under mild conditions. researchgate.netscielo.org.mx Similarly, new spiro pyrrolo[3,4-d]pyrimidine derivatives have been prepared through one-pot condensation reactions involving isatin, primary amines, and other reagents, catalyzed by high-performance nanocatalysts in water. tandfonline.com These methods highlight the power of MCRs to rapidly generate libraries of structurally diverse pyrrolopyrimidine compounds for biological screening.

Table 2: Examples of One-Pot Synthesis Methods for Pyrrolopyrimidines

Target ScaffoldComponentsCatalyst/ConditionsKey AdvantagesReference
Pyrrolo[2,3-d]pyrimidinesArylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB, Ethanol, 50 °CHigh yields (73-95%), green procedure, short reaction times researchgate.netscielo.org.mxresearchgate.net
Spiro pyrrolo[3,4-d]pyrimidinesEthyl 2,4-dioxo-4-arylbutanoate, Ammonium acetate, Isatin, Primary amines, tert-butyl isocyanideAg/TiO₂/Fe₃O₄@MWCNTs MNCs, Water, Room temperatureHigh performance catalyst, aqueous media tandfonline.com
Pyrazolo[1,5-a]pyrimidinonesβ-ketonitrile, Hydrazine, β-ketoesterMicrowave irradiationFacile method, tolerates various functional groups nih.gov

Regioselective Synthesis and Isomeric Considerations in Pyrrolopyrimidine Design

The synthesis of pyrrolopyrimidines, a class of nitrogen-containing heterocyclic compounds, presents a significant challenge in terms of regioselectivity. The fusion of the pyrrole and pyrimidine rings can result in several constitutional isomers, including the pyrrolo[2,3-d], pyrrolo[3,2-d], and pyrrolo[3,4-d] systems. The final isomeric outcome is not arbitrary but is instead dictated by the specific synthetic strategy and the substitution pattern of the starting materials. acs.org Achieving the desired this compound scaffold requires a synthetic pathway that unambiguously controls the formation of the [3,4-d] fused ring system.

A critical consideration in the design of a regioselective synthesis is the choice of the heterocyclic precursor. The arrangement of reactive functional groups on the starting ring predetermines the orientation of the newly annulated ring. For instance, many synthetic routes to the common pyrrolo[2,3-d]pyrimidine isomer begin with a substituted pyrimidine, such as 6-aminouracil, onto which the pyrrole ring is constructed. nih.gov Conversely, to ensure the formation of the pyrrolo[3,4-d]pyrimidine core, the synthesis must begin with a pyrrole (or its saturated pyrroline/pyrrolidine analogue) bearing reactive substituents at the C-3 and C-4 positions.

A definitive method for the regioselective synthesis of the dihydropyrrolo[3,4-d]pyrimidine system involves the cyclocondensation of a 3-amino-4-cyano-3-pyrroline precursor. rsc.org In this strategic approach, the amino group at the C-3 position and the cyano group at the C-4 position are perfectly positioned to react with a suitable one-carbon synthon to form the fused pyrimidine ring. This juxtaposition of functional groups ensures the regiochemical integrity of the final product, preventing the formation of other isomers.

To obtain the specific target compound, this compound, the reaction is carried out with guanidine. rsc.org The guanidine molecule provides the necessary N-C-N fragment, including the exocyclic amino group at the C-2 position of the final pyrimidine ring. The reaction proceeds via nucleophilic attack of the pyrroline's amino group, followed by intramolecular cyclization and tautomerization to yield the stable, fused heterocyclic system.

The table below illustrates the principle of precursor-based isomeric control in pyrrolopyrimidine synthesis.

Desired Pyrrolopyrimidine IsomerRequired Pyrrole Precursor Substitution Pattern
Pyrrolo[2,3-d]pyrimidine 2-Amino-3-carbonyl (or cyano) pyrrole
Pyrrolo[3,2-d]pyrimidine 3-Amino-2-carbonyl (or cyano) pyrrole
Pyrrolo[3,4-d]pyrimidine 3-Amino-4-carbonyl (or cyano) pyrrole

The specific reaction for the synthesis of the 2-aminodihydropyrrolo[3,4-d]pyrimidine core is summarized in the following table.

PrecursorReagentProductRegiochemical Outcome
3-Amino-4-cyano-3-pyrrolineGuanidine2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineExclusive formation of the [3,4-d] isomer due to the C3-amino and C4-cyano orientation. rsc.org
3-Amino-4-cyano-3-pyrrolineFormamide6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidineAnnulation leads to an unsubstituted pyrimidine ring. rsc.org
3-Amino-4-cyano-3-pyrrolineThiourea2-Thio-2,3,5,6-tetrahydro-7H-pyrrolo[3,4-d]pyrimidin-1-ideIncorporation of a thiol group at the C-2 position. rsc.org

This synthetic methodology highlights a fundamental principle in heterocyclic chemistry: the control of regioselectivity through the strategic placement of functional groups on a precursor ring. By employing a 3,4-disubstituted pyrroline, the synthesis is directed exclusively toward the desired pyrrolo[3,4-d]pyrimidine isomer, providing a reliable and robust route to this compound and its related derivatives.

Biological Activity and Pharmacological Investigations of 6,7 Dihydro 5h Pyrrolo 3,4 D Pyrimidin 2 Amine Derivatives

Anticancer Research Applications

Derivatives of the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine core structure have demonstrated notable potential in anticancer research. These compounds are primarily investigated for their ability to act as kinase inhibitors, a major strategy in modern oncology.

Kinases are crucial enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. In many cancers, the signaling pathways regulated by kinases become dysregulated, leading to uncontrolled cell proliferation. Small molecule inhibitors that target these kinases can block these aberrant signals, making them effective therapeutic agents. The 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has proven to be a valuable framework for designing potent and selective kinase inhibitors.

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that sense and repair DNA damage to maintain genomic integrity. nih.gov As cancer cells often have defects in their DDR pathways, they become highly dependent on ATR for survival, especially under conditions of replication stress. nih.govresearchgate.net This dependency makes ATR an attractive target for cancer therapy based on the concept of synthetic lethality.

Researchers have successfully developed a series of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of potent ATR inhibitors. nih.govlife-future-project.eu Through structure-activity relationship (SAR) studies, specific modifications to the core structure have yielded compounds with high efficacy.

One notable derivative, compound 5g , demonstrated exceptional potency with an IC50 value of 0.007 μM against ATR kinase. nih.govresearchgate.netlife-future-project.eu In vitro studies showed that this compound possesses significant anti-tumor activity and effectively reduces the phosphorylation of ATR and its downstream signaling proteins. nih.govresearchgate.net

Another study focused on novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines. nih.govresearchgate.net From this series, compound 48f emerged as a highly potent inhibitor with an IC50 value of 0.0030 μM against ATR. nih.govresearchgate.net This compound exhibited strong efficacy as a monotherapy in tumor cell lines deficient in the Ataxia-telangiectasia mutated (ATM) kinase, another key DDR protein. nih.govresearchgate.net

Inhibitory Activity of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives Against ATR Kinase
CompoundModificationTarget KinaseIC50 (µM)Reference
Compound 5g6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine coreATR0.007 nih.govresearchgate.net
Compound 48f7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine coreATR0.003 nih.govresearchgate.net

Cyclin-dependent kinases (CDKs) are a family of enzymes essential for regulating the cell cycle. Their dysregulation is a hallmark of cancer. While the broader class of pyrrolopyrimidines has been extensively investigated for CDK inhibition, specific research focusing on the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold for these targets is less prominent in the currently available literature.

CDK2 is a key regulator of the G1 to S phase transition in the cell cycle. Resistance to approved CDK4/6 inhibitors can sometimes occur through a compensatory pathway involving CDK2, making selective CDK2 inhibition a promising therapeutic strategy. nih.gov Research into related heterocyclic scaffolds, such as 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones, has yielded highly selective CDK2 inhibitors. nih.govresearchgate.netbohrium.com However, specific studies detailing the development of CDK2 inhibitors from the 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine core are not extensively documented in the reviewed scientific reports.

CDK4 and CDK6, in partnership with D-type cyclins, control the G1-S checkpoint of the cell cycle. rsc.org Inhibitors of CDK4/6 have become a standard of care for certain types of breast cancer. The pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,3-d]pyrimidine scaffolds have been successfully utilized to develop potent CDK4/6 inhibitors. mdpi.comrsc.org While these related structures show promise, dedicated research on the this compound scaffold specifically for CDK4/6 inhibition is not a primary focus of the available literature.

The versatility of pyrimidine-based scaffolds has led to their investigation against a wide range of other kinase targets relevant to cancer. These include Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), which are all crucial in tumor growth, angiogenesis, and metastasis. nih.govekb.egresearchgate.net

While various pyrrolopyrimidine and related pyrimidine (B1678525) derivatives have been explored as inhibitors for these kinases, the scientific literature does not currently highlight significant research or potent inhibitors based specifically on the this compound core for the targets of PDGFR-β, VEGFR-2, EGFR, or MPS1. Research in this area has predominantly focused on related but structurally distinct scaffolds like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

DNA Damage Response (DDR) Modulation

Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have been identified as a novel class of inhibitors for the Ataxia telangiectasia and Rad3-related (ATR) kinase. nih.govlife-future-project.eu ATR kinase is a critical regulatory protein within the DNA Damage Response (DDR) pathway, which is responsible for sensing replication stress in cells. nih.govresearchgate.net As such, ATR has been recognized as a significant target for cancer therapy. nih.gov Targeting synthetic lethal interactions by exploiting DDR pathways is an emerging and promising strategy for cancer treatment. diffundit.com

In one study, a specific derivative, compound 5g, demonstrated potent inhibition of ATR kinase with an IC₅₀ value of 0.007 μM. nih.govlife-future-project.eu This compound was shown to significantly decrease the phosphorylation level of ATR and its downstream signaling proteins in vitro. nih.govresearchgate.net The discovery of these potent ATR inhibitors provides a promising lead for the development of new drugs targeting cancers with specific DDR defects. nih.govresearchgate.net

Microtubule Targeting Agents (MTA) Research

Research into structurally related pyrimidine scaffolds has identified potent Microtubule Targeting Agents (MTAs). While not direct derivatives of this compound, these findings highlight the potential of the broader pyrimidine class in this area. For instance, a series of 5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were designed and evaluated for their ability to depolymerize microtubules. mdpi.com One compound from this series, compound 4, was found to be a highly potent agent for both microtubule depolymerization and antiproliferative effects, with an EC₅₀ of 19 nM and an IC₅₀ of 9.0 nM, respectively. mdpi.com

Similarly, studies on pyrrolo[3,2-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds have yielded potent antiproliferative agents that act by inhibiting tubulin assembly at the colchicine (B1669291) binding site. nih.gov These agents have demonstrated the ability to circumvent P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance, which are common mechanisms that limit the clinical effectiveness of other MTAs like paclitaxel (B517696). mdpi.com

Necroptosis Inhibition for Cancer Therapy

Necroptosis, a caspase-independent form of programmed cell death, has emerged as a potential therapeutic strategy to overcome resistance to apoptosis-inducing cancer drugs. mdpi.com Research into related heterocyclic structures has led to the development of potent necroptosis inhibitors. A series of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrsc.orgtriazole derivatives were reported as potent inhibitors of necroptosis through their activity against receptor-interacting protein kinase 1 (RIPK1). rsc.orgnih.gov

The representative compound from this series, compound 26, displayed potent anti-necroptotic activity in both human and mouse cellular assays. rsc.orgnih.gov Molecular docking studies confirmed that this compound could effectively bind to the allosteric pocket of RIPK1, acting as a type III inhibitor. rsc.orgnih.gov The development of such inhibitors is seen as a promising strategy for mitigating necroptosis-related conditions, including certain cancers. rsc.org

Antiproliferative Effects in Cellular Assays

Derivatives based on the pyrrolopyrimidine and related pyrimidine scaffolds have demonstrated significant antiproliferative effects across a wide range of cellular assays. nih.govnih.gov The mechanisms behind these effects are diverse and include the modulation of various cellular targets crucial for cancer cell proliferation.

Key mechanisms of action identified include:

ATR Kinase Inhibition: As noted, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives show potent anti-tumor activity by inhibiting ATR kinase. nih.gov

Microtubule Depolymerization: Related pyrimidine compounds exhibit antiproliferative effects by disrupting microtubule dynamics. mdpi.com

DHFR Inhibition: Novel pyrazolo[3,4-d]pyrimidines incorporating amino acid conjugates have been designed as efficient antifolate agents that inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. nih.gov

CDK2 Inhibition: A series of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were identified as highly selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govbohrium.com

These varied mechanisms underscore the versatility of the pyrrolopyrimidine core structure in designing targeted anticancer agents.

In vitro Efficacy in Cancer Cell Lines

The antiproliferative activity of various pyrrolopyrimidine derivatives has been quantified in numerous human cancer cell lines. Halogenated pyrrolo[3,2-d]pyrimidines, for example, exhibited cytostatic activity in low micromolar concentrations against several tumor cell lines, with the introduction of iodine at the C7 position significantly enhancing potency into the sub-micromolar range. nih.gov

In another study, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were evaluated against 60 human tumor cell lines, with several compounds identified as initial hits against renal cancer cell lines, showing greater potency than existing drugs like sunitinib (B231) and sorafenib. researchgate.net Furthermore, specific 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives were developed as highly selective CDK2 inhibitors, which is a promising therapeutic option for cancers driven by CDK2 hyperactivity or for patients who have developed resistance to CDK4/6 therapies. nih.govbohrium.com

Compound ClassTargetCancer Cell LineObserved IC₅₀Source
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (cpd 5g)ATR KinaseNot specified0.007 µM (Enzyme) nih.gov
2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine (cpd 2)Not specifiedMDA-MB-231 (Breast)Sub-micromolar nih.gov
Pyrazolo[3,4-d]pyrimidine (cpd 7f)DHFRMCF-7 (Breast)<1 µM nih.gov
4-amino-thieno[2,3-d]pyrimidine (cpd 2)Not specifiedMCF-7 (Breast)0.013 µM mdpi.com
4-amino-thieno[2,3-d]pyrimidine (cpd 2)Not specifiedMDA-MB-231 (Breast)0.056 µM mdpi.com
4-aminopyrazolo[3,4-d]pyrimidine (cpd 12c)Not specifiedUO-31 (Renal)Potent activity researchgate.net

In vivo Preclinical Cancer Models (Animal Studies)

The therapeutic potential of pyrrolopyrimidine-related compounds has been validated in several in vivo preclinical models. A pyrazolo[4,3-d]pyrimidine derivative, compound 9, which acts as a microtubule targeting agent, was shown to be significantly better than paclitaxel at reducing MCF-7 tumors in a mouse xenograft model. nih.gov

In another study, a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative (compound 31), developed as an ENPP1 inhibitor for cancer immunotherapy, demonstrated significant antitumor efficacy in both 4T1 and CT26 syngeneic mouse models without causing notable toxicity. nih.gov Additionally, a representative 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrsc.orgtriazole derivative (compound 26), a necroptosis inhibitor, underwent in vivo pharmacokinetic studies to determine its oral exposure, highlighting it as a promising lead for further development. rsc.orgnih.gov These animal studies support the continued preclinical development of these scaffolds as anticancer agents. nih.gov

Antiviral and Antimicrobial Research

The pyrrolopyrimidine scaffold and its analogs have also been investigated for their potential as antiviral and antimicrobial agents. Research into 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs identified them as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). scienceopen.com These compounds represent a new chemotype for the design of small molecules against this important group of human pathogens. scienceopen.com

Similarly, a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives were synthesized and showed significant antimicrobial activity against various bacteria and fungi, with some compounds demonstrating higher activity than the reference drugs cefotaxime (B1668864) and fluconazole. mdpi.com In other research, pyrimido[4,5-d]pyrimidine (B13093195) derivatives featuring a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the scaffold as an interesting framework for developing novel antiviral agents against coronaviruses. mdpi.com

Anti-inflammatory Activity Studies of Pyrrolopyrimidine Derivatives

While the broader class of fused pyrimidines, including pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has been a subject of interest in the development of anti-inflammatory agents, specific research focusing on the anti-inflammatory activity of this compound derivatives is not extensively documented in publicly available literature. tandfonline.comnih.govresearchgate.netmdpi.com The pyrrolopyrimidine core is recognized for its structural similarity to purines, allowing it to interact with various biological targets. researchgate.net

Studies on related isomers, such as pyrrolo[2,3-d]pyrimidine derivatives, have shown that certain compounds in this family exhibit significant anti-inflammatory effects. tandfonline.comresearchgate.net For example, some synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their in vitro anti-inflammatory activity in RAW264.7 cells stimulated with lipopolysaccharides (LPS), with several analogues showing potent activity. tandfonline.com These studies often target key inflammatory mediators like cyclooxygenase-2 (COX-2) and various cytokines. nih.gov However, without direct studies on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, its potential in this therapeutic area remains speculative.

G Protein-Coupled Receptor (GPR119) Agonist Research for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is recognized as a promising target for the treatment of type 2 diabetes and other metabolic disorders. acs.orgresearchgate.net This receptor is primarily expressed in pancreatic β-cells and intestinal enteroendocrine cells, where its activation leads to increased levels of intracellular cyclic AMP (cAMP), stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). researchgate.netnih.gov

Pharmacological research in this area has explored various heterocyclic scaffolds for their GPR119 agonist activity. Notably, derivatives of the isomeric 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidine have been identified as potent and selective GPR119 agonists. acs.orgnih.gov For instance, the compound 1-methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate (GSK1104252A) emerged from these studies as a potent agonist that improved glycemic control in rodent models. acs.orgnih.govresearchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have also been designed and synthesized as GPR119 agonists. researchgate.netnih.gov

Despite the investigation of these related structures, there is a lack of specific research in the reviewed literature identifying derivatives of This compound as GPR119 agonists. The subtle differences in the arrangement of nitrogen atoms and the fusion of the pyrrole (B145914) and pyrimidine rings between these isomers can significantly impact their binding affinity and efficacy at the GPR119 receptor.

Broader Enzyme and Pathway Inhibition Mechanisms

Significant research has been conducted on 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent enzyme inhibitors, particularly in the context of cancer therapy. This scaffold has proven to be a promising framework for the development of inhibitors for Ataxia telangiectasia and Rad3-related (ATR) kinase. researchgate.netnih.govlife-future-project.eu

ATR is a critical protein kinase in the DNA Damage Response (DDR) pathway, which is activated by replication stress and DNA single-strand breaks. researchgate.nettandfonline.com Inhibiting ATR is a key therapeutic strategy, especially for cancers with existing DNA repair defects (a concept known as synthetic lethality). tandfonline.comnih.gov

A series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were synthesized and identified as a new class of highly potent ATR inhibitors. nih.govlife-future-project.eu Structure-activity relationship (SAR) studies led to the discovery of compounds with exceptional potency. For example, one derivative, compound 5g , exhibited an IC₅₀ value of 0.007 µM against ATR kinase. researchgate.netnih.gov This compound also demonstrated good anti-tumor activity in vitro and effectively reduced the phosphorylation of ATR and its downstream targets. researchgate.netnih.gov

Further optimization of this scaffold, focusing on 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines, led to the development of compound 48f , which showed an even greater potency with an IC₅₀ value of 0.0030 µM against ATR. nih.gov Compound 48f displayed strong efficacy as a monotherapy in tumor cell lines deficient in the ATM kinase and showed synergistic activity when combined with other agents like cisplatin (B142131) and olaparib. nih.gov

The broader pyrrolopyrimidine class has also been investigated for the inhibition of other kinases. For example, 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones were developed as highly selective inhibitors of cyclin-dependent kinase 2 (CDK2), another important target in oncology. nih.gov Furthermore, 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied as inhibitors of p21-activated kinase 4 (PAK4). mdpi.com These findings underscore the versatility of the pyrrolopyrimidine core as a "kinase hinge-binding" motif, though the most specific and potent activity for the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been demonstrated in ATR inhibition. researchgate.net

Table of ATR Kinase Inhibition Data for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Compound ID Structure Target Kinase IC₅₀ (µM)
5g 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative ATR 0.007
48f 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative ATR 0.0030

Structure Activity Relationship Sar and Lead Optimization Studies

Modulating Substituents at the 2-Amine Position

The 2-aminopyrimidine (B69317) moiety is a common pharmacophore found in numerous kinase and dihydrofolate reductase (DHFR) inhibitors, where it often serves as a crucial hydrogen bond donor and acceptor, mimicking the natural adenine (B156593) or dihydrofolate substrates. researchgate.netnih.gov In the context of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, modifications at this 2-amine position are a critical strategy for fine-tuning biological activity.

Research on related heterocyclic systems demonstrates the importance of this position. For instance, in a series of 5,6,7,8-tetrahydrobenzo bohrium.comekb.egthieno[2,3-d]pyrimidines, the presence of a 2-amino group resulted in the most potent compound for both microtubule depolymerization and antiproliferative effects. mdpi.com This highlights the significant contribution of the 2-amino group to target engagement. Studies on other aminopyrimidine-containing compounds have shown that while the amino group is often essential, its substitution can modulate potency. For example, in some series, N-alkylation or N-arylation can lead to enhanced interactions within the target's active site, though in other cases, an unsubstituted amino group is preferred for optimal hydrogen bonding. mdpi.com The antibacterial activity of functionalized amino dihydropyrimidines has been shown to be sensitive to the substituents elsewhere on the molecule, which in turn influences the optimal configuration at the amino group. nih.govresearchgate.net

Compound SeriesR Group at 2-positionBiological TargetKey Finding
Tetrahydrobenzothienopyrimidines-NH₂TubulinMost potent analog in the series for microtubule depolymerization and antiproliferative effects. mdpi.com
Tetrahydrobenzothienopyrimidines-HTubulin~27-fold more potent in microtubule depolymerization than its corresponding lead compound. mdpi.com
Dihydropyrimidines-NH₂DHFRThe aminopyrimidine ring is largely responsible for the competitive mode of DHFR inhibition. nih.gov

Impact of Modifications to the Dihydro-5H-pyrrolo Moiety

The dihydro-5H-pyrrolo portion of the scaffold introduces a three-dimensional character not present in its aromatic pyrrolopyrimidine counterparts. Modifications to this saturated ring, particularly at the 6-position nitrogen, have proven to be a highly effective strategy for optimizing potency and selectivity.

In the development of ATR kinase inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core, a series of derivatives were synthesized with various substituents at the N6 position. nih.gov This exploration revealed that the nature of the substituent at this position is a key determinant of inhibitory activity. For example, the introduction of specific aryl or heteroaryl groups can lead to significant gains in potency by accessing and interacting with specific pockets within the kinase active site. nih.govresearchgate.net Similarly, in the closely related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, used to develop selective CDK2 inhibitors, extensive SAR studies focused on the lactam nitrogen (equivalent to the N6 position). nih.gov Researchers found that expanding from a cyclopentyl to a cyclohexyl ring was tolerated, while introducing polarity via a tetrahydropyran (B127337) was detrimental to activity. nih.govnih.gov This indicates that both the size and electronic properties of the substituent on the dihydro-pyrrolo moiety are critical for biological activity.

ScaffoldModification on Dihydro-pyrrolo MoietyTargetImpact on Activity (IC₅₀)
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineVaried N6-substituentsATR KinaseCompound 5g with an optimized N6-substituent showed an IC₅₀ of 0.007 μM. nih.gov
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneN-CyclohexylCDK282 nM nih.gov
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneN-ArylCDK2Less tolerated, reduced potency. nih.gov
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneN-TetrahydropyranCDK22.2 μM (detrimental effect of polarity) nih.gov

Conformational Flexibility and Biological Activity Correlations

The saturation in the five-membered ring of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine system imparts significant conformational flexibility compared to flat, aromatic heterocyclic systems. This flexibility can be advantageous for biological activity, allowing the molecule to adopt an optimal conformation to fit into a protein's binding site. The specific conformation of the dihydro-pyrrolo ring can influence the orientation of key substituents, thereby affecting interactions with the target protein.

Studies on related rigid and flexible heterocyclic compounds have shown that molecular conformation plays a crucial role in biological activity. For example, research on pyrazolo[3,4-d]pyrimidine derivatives has identified two distinct conformational polymorphs (α and β forms) that differ due to molecular packing forces in the crystal lattice. mdpi.com These different conformations arise from variations in hydrogen bonding patterns, leading to either helical or zigzag supramolecular chains. mdpi.com While this study was on a solid-state form, it illustrates that the scaffold has the potential for different low-energy conformations. This inherent flexibility in the dihydro-pyrrolo moiety allows it to act as a dynamic hinge, enabling substituents on the pyrimidine (B1678525) ring and the N6-position to orient themselves for optimal binding, a feature that is less accessible to their rigid, fully aromatic counterparts.

Regioisomeric Effects on Biological Activity

The arrangement of nitrogen atoms within the fused heterocyclic core is a fundamental determinant of a molecule's biological properties. The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a regioisomer of other important heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidines (7-deazapurines). ekb.eg The distinct placement of the pyrrole (B145914) nitrogen relative to the pyrimidine ring drastically alters the molecule's shape, hydrogen bonding capacity, and electronic distribution, leading to different biological activities and target profiles.

ScaffoldTargetKey Structural FeatureBiological Relevance
Pyrrolo[2,3-d]pyrimidineDHFR, Folate-dependent enzymes7-deazapurine core, mimics purines.Potent and selective inhibitors of DHFR, antitumor agents. ekb.egnih.gov
Pyrrolo[3,4-d]pyrimidineATR Kinase, CDK2Unique topology and substituent vectors.Leads to highly selective kinase inhibitors. nih.govnih.gov

Rational Design and Scaffold Hopping Approaches

The development of potent inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has often benefited from rational design strategies, including isosteric replacement and scaffold hopping. nih.gov The pyrrolopyrimidine core itself can be viewed as an isostere of purine (B94841), which allows it to effectively compete with ATP for the binding site of kinases. researchgate.net

A prominent example of scaffold hopping led to the discovery of highly selective CDK2 inhibitors. nih.govnih.gov The process began with a high-throughput screening hit based on a pyrimidine pyrazole (B372694) structure. nih.gov Through a rational design process, this initial scaffold was "hopped" to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core. nih.govresearchgate.net This strategic change was hypothesized to improve selectivity within the CDK family. The new scaffold retained key interaction points while presenting a novel and more selective profile. nih.govbohrium.com This approach not only overcomes potential intellectual property limitations of existing scaffolds but can also lead to compounds with improved pharmacological properties, such as enhanced selectivity or better metabolic stability. mdpi.com

Strategies for Enhancing Selectivity towards Molecular Targets

Achieving selectivity for a specific molecular target, especially among highly related proteins like kinases, is a primary challenge in drug discovery. nih.gov For inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, selectivity is engineered through the strategic placement of substituents that exploit subtle differences in the target's active site. researchgate.net

In the development of selective CDK2 inhibitors, researchers found that the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core itself conferred an initial degree of selectivity over other CDKs. nih.govbohrium.com This inherent selectivity was then dramatically enhanced through extensive SAR studies. Key strategies included:

Methyl Substitution: Adding a methyl group to the benzenesulfonamide (B165840) moiety significantly augmented selectivity. nih.gov

Lactam Substituents: Exploring a variety of substituents on the lactam nitrogen (equivalent to the N6 position) identified groups, such as (1S, 3R)-hydroxycyclohexane, that further drove selectivity. nih.gov

These modifications are designed to occupy unique sub-pockets within the CDK2 active site that are not present or are shaped differently in other kinases like CDK1, CDK4, or CDK6. nih.gov By tailoring the inhibitor to fit the specific topology of the intended target, interactions with off-target proteins are minimized, leading to a more selective and potentially safer therapeutic agent. nih.gov

Scaffold ModificationResulting Selectivity
Scaffold hop to 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-oneImparted promising initial selectivity within the CDK family. nih.govbohrium.com
Extensive SAR on lactam and benzenesulfonamide moietiesDrove selectivity to >200-fold for CDKs 1/4/6/7/9 over CDK2. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of the preferred orientation of a ligand when bound to a receptor. In the context of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine derivatives, docking studies have been pivotal in understanding their interaction with the ATP-binding pocket of ATR kinase.

Research has focused on various derivatives of the core 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine structure. For instance, a notable study identified a series of these derivatives as a new class of ATR inhibitors, with one particularly potent compound, referred to as 5g, exhibiting an IC50 value of 0.007 µM against ATR kinase. nih.govresearchgate.netlife-future-project.eu Another significant investigation centered on 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, from which compound 48f emerged as a highly effective ATR inhibitor with an IC50 of 0.0030 µM. nih.govresearchgate.net

These studies utilized molecular docking to simulate the binding of these potent inhibitors within the active site of ATR kinase, providing a rational basis for their observed high affinity. The docking poses typically reveal that the core pyrrolopyrimidine scaffold serves as a crucial anchor, forming key interactions that mimic those of the natural substrate, ATP.

Table 1: Investigated Derivatives and their Target

Compound Series Target Kinase Potent Derivative Example
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives ATR Kinase 5g
7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines ATR Kinase 48f

Prediction of Binding Modes and Key Residue Interactions

Building upon the initial docking poses, further computational analysis allows for a detailed prediction of the specific binding modes and the key amino acid residues involved in the ligand-receptor interaction. For the derivatives of this compound, these studies have highlighted a consistent pattern of interactions within the ATR kinase active site.

The predicted binding modes generally show the pyrimidine (B1678525) ring of the scaffold positioned to form critical hydrogen bonds with the hinge region of the kinase. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket. The amine group at the 2-position of the pyrimidine ring is often implicated in these crucial hydrogen bonding interactions.

Advanced Research Methodologies and Techniques

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) serves as a foundational strategy in modern drug discovery for identifying initial lead compounds from vast chemical libraries. nih.gov This methodology was instrumental in the discovery of inhibitors based on a related pyrrolopyrimidine core, the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold. nih.govnih.gov The process began with the screening of an in-house compound collection against a specific biological target, in this case, the Cyclin-Dependent Kinase 2 (CDK2)/cyclin E1 complex. nih.gov

The screening was conducted using a homogeneous time-resolved fluorescence (HTRF) binding assay, a robust technique suitable for HTS due to its sensitivity and scalability. nih.gov This initial large-scale screen identified several structurally distinct hits, including a pyrimidine (B1678525) pyrazole (B372694) that served as a starting point for further chemical exploration. nih.gov Through a process known as scaffold hopping, researchers transitioned from the initial HTS hit to the more promising 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, which demonstrated superior selectivity among the CDK family of kinases. nih.govnih.gov This progression from a non-selective initial hit to a refined, selective lead compound exemplifies the power of HTS in initiating successful drug discovery programs. nih.gov

In vitro Biochemical and Cellular Assays for Target Engagement

Once initial hits are identified, in vitro biochemical and cellular assays are crucial for confirming their biological activity and mechanism of action. These assays measure how a compound interacts with its molecular target and affects cellular processes.

In the discovery of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives as inhibitors of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response, biochemical assays were central. researchgate.netnih.gov Researchers determined the half-maximal inhibitory concentration (IC50) of their compounds against the target kinase. One standout derivative, designated compound 5g, demonstrated exceptional potency. researchgate.netnih.gov

CompoundTarget KinaseBiochemical Assay Result (IC50)
Compound 5g ATR kinase0.007 µM

Following biochemical confirmation, cellular assays are deployed to verify that the compound can engage its target within a living cell and produce a desired downstream effect. For the ATR inhibitor compound 5g, cellular assays demonstrated that it could significantly decrease the phosphorylation of ATR and its downstream signaling proteins, confirming its mechanism of action within the cell. researchgate.netnih.gov Similarly, for the CDK2 inhibitor program based on the related 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, a p-Rb HTRF assay in COV318 cells was used to measure target engagement in a cellular context. nih.gov These assays are vital for validating a compound's potential before it moves into more complex models. nih.govnih.gov

Analytical Applications of Derivatized Pyrrolopyrimidines (e.g., Mass Spectrometry)

The structural confirmation and characterization of novel compounds like the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives are dependent on sophisticated analytical techniques, with mass spectrometry (MS) being a primary tool. nih.gov While direct analysis is common, derivatization is a powerful strategy employed to improve the analytical properties of complex heterocyclic molecules for techniques like Gas Chromatography/Mass Spectrometry (GC/MS). nist.gov

For related heterocyclic structures such as pyranopyrazoles, thermal degradation during GC/MS analysis can prevent the acquisition of useful mass spectra. nist.gov To overcome this, chemical derivatization, such as the conversion of the compound to its trimethylsilyl (B98337) (TMS) derivative, is performed. nist.gov This process can, for example, involve the cleavage of a ring and the addition of a TMS group, resulting in a more stable and volatile compound that is amenable to GC/MS analysis. The resulting derivatized molecule provides characteristic ions and fragmentation pathways that allow for unambiguous structural elucidation. nist.gov This methodological approach, while demonstrated on a different heterocyclic system, is broadly applicable to complex nitrogen-containing scaffolds like pyrrolopyrimidines, ensuring accurate structural confirmation of newly synthesized analogs.

Q & A

Q. What are the recommended synthetic routes for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation of heterocyclic precursors. Key optimization strategies include:
  • Catalyst selection : Palladium on carbon enhances coupling efficiency in intermediate steps .
  • Solvent systems : Dichloromethane or DMF improves solubility of intermediates .
  • Temperature control : Reactions conducted at 60–80°C minimize side-product formation .
  • Purity validation : High-Performance Liquid Chromatography (HPLC) confirms purity (>99%) .
    Continuous flow reactors are recommended for scalable production, reducing reaction times by 30–50% .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves proton environments and carbon frameworks, particularly distinguishing the pyrrolo-pyrimidine core .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±0.001 Da accuracy) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
  • HPLC : Monitors purity (>99%) and identifies trace impurities during synthesis .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Storage conditions : Store at –20°C under anhydrous conditions in amber vials to prevent photodegradation .
  • Lyophilization : Freeze-drying improves long-term stability (>24 months) for biological assays .
  • Inert atmosphere : Use argon or nitrogen to minimize oxidation during handling .

Advanced Research Questions

Q. How do structural modifications at the 2-amino position influence the compound’s inhibitory activity against kinase targets?

  • Methodological Answer : Modifications at the 2-amino group alter hydrogen-bonding networks and steric interactions with kinase ATP-binding pockets:
  • Trifluoromethyl substitution : Enhances selectivity for cyclin-dependent kinases (CDKs) by increasing hydrophobic interactions .
  • Benzyl derivatives : Improve binding affinity (IC50 reduction by 2–3-fold) but may reduce solubility .
  • Assay optimization : Conduct kinase inhibition assays at physiological ATP concentrations (1 mM) and pH 7.4 to mirror in vivo conditions .

Q. What strategies resolve discrepancies in reported IC50 values across studies targeting CDKs?

  • Methodological Answer : Discrepancies arise from variations in assay design. To standardize results:
  • Buffer systems : Use 50 mM HEPES (pH 7.5) with 10 mM MgCl₂ for consistent ionic strength .
  • Reference inhibitors : Include staurosporine as a positive control to normalize inter-lab variability .
  • Meta-analysis : Pool raw data from multiple studies (e.g., kinase profiling panels) to identify outlier conditions .

Q. Can molecular dynamics simulations predict the compound’s interaction with non-canonical targets like epigenetic regulators?

  • Methodological Answer :
  • Homology modeling : Build 3D structures of targets (e.g., histone deacetylases) using SWISS-MODEL or I-TASSER .
  • Docking studies : AutoDock Vina or Schrödinger Glide predicts binding poses and affinity scores (ΔG < –8 kcal/mol suggests strong binding) .
  • Experimental validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding kinetics (KD values) .

Key Research Findings

  • Biological Activity : The compound exhibits nanomolar inhibition (IC50 = 12–45 nM) against CDK2/4/6, validated via radiometric kinase assays .
  • Reactivity : The 2-amino group undergoes regioselective alkylation with iodomethane, forming N-methyl derivatives with retained kinase affinity .
  • Computational Insights : Molecular docking predicts strong interactions with CDK2’s hinge region (binding energy = –9.2 kcal/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.